1-Formamidocyclopentane-1-carboxylic acid
Description
1-Formamidocyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a formamido group and a carboxylic acid group
Properties
IUPAC Name |
1-formamidocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-5-8-7(6(10)11)3-1-2-4-7/h5H,1-4H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJKTMFABJRNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Formamidocyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of 1-Formamidocyclopentane-1-carboxylic acid typically involves large-scale synthesis using cost-efficient reagents and catalysts. For example, formylpyrrolidine (FPyr) can be used as a Lewis base catalyst in the presence of trichlorotriazine (TCT) to activate carboxylic acids for amidation and esterification reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Formamidocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1-Formamidocyclopentane-1-carboxylic acid has been investigated for its potential in drug development, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of cyclopentane carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) lower than those of existing antibiotics .
Enzyme Inhibition
The compound's structural features allow it to interact with various enzymes, potentially serving as an inhibitor. For example, analogs derived from cyclopentane structures have been shown to inhibit enzymes related to nitric oxide pathways, which are crucial in various physiological and pathological processes .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the synthesis of several cyclopentane derivatives, including 1-formamidocyclopentane-1-carboxylic acid. These compounds were tested against a panel of bacterial strains, demonstrating potent activity against MRSA and other resistant pathogens. The study concluded that modifications to the cyclopentane structure could enhance antimicrobial activity significantly .
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1-Formamidocyclopentane-1-carboxylic acid | 0.25 | MRSA |
| C-4 chloro isomer | 2.0 | MRSA |
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of cyclopentane derivatives with enzyme systems involved in nitric oxide production. The study utilized molecular dynamics simulations to predict binding interactions and found that certain derivatives exhibited strong binding affinities, suggesting their potential use as therapeutic agents targeting nitric oxide synthase pathways .
Material Science Applications
In materials science, 1-formamidocyclopentane-1-carboxylic acid is being explored for its role in synthesizing novel polymers:
Polymer Synthesis
The compound can be used as a monomer in the production of stimuli-responsive polymers. These materials have applications in drug delivery systems where controlled release is crucial . The ability to modify the polymer's properties through chemical substitution allows for tailored responses to environmental stimuli such as pH or temperature.
Mechanism of Action
The mechanism by which 1-Formamidocyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action are ongoing, focusing on its role in modulating enzyme activity and cellular processes .
Comparison with Similar Compounds
Conclusion
1-Formamidocyclopentane-1-carboxylic acid is a compound of significant interest in various scientific fields
Biological Activity
1-Formamidocyclopentane-1-carboxylic acid (CAS No. 15026-77-4) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
1-Formamidocyclopentane-1-carboxylic acid is characterized by its unique cyclopentane ring structure, which contributes to its biological activity. The presence of both a formamide and a carboxylic acid functional group allows it to participate in various biochemical reactions.
The compound exhibits significant interactions with enzymes and proteins, influencing their activity and function. For instance, studies indicate that 1-formamidocyclopentane-1-carboxylic acid can modulate the activity of key enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context.
Cellular Effects
Research demonstrates that this compound can affect various cellular processes, including:
- Gene Expression : It has been shown to alter the expression of genes associated with cell cycle regulation and apoptosis.
- Metabolic Activity : The compound influences cellular metabolism by modulating the activity of metabolic enzymes, which may lead to changes in metabolite levels .
These effects can result in significant changes in cell function, impacting processes such as proliferation, differentiation, and apoptosis.
The molecular mechanism through which 1-formamidocyclopentane-1-carboxylic acid exerts its effects involves several key processes:
- Enzyme Interaction : The compound binds to specific enzymes or receptors, inhibiting or activating their activity. This binding often leads to conformational changes that affect enzyme function.
- Gene Regulation : It can modulate the activity of transcription factors, thereby influencing gene expression patterns related to stress responses and metabolic regulation .
Metabolic Pathways
The compound plays a role in various metabolic pathways by interacting with enzymes that regulate metabolic flux. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to alterations in the levels of critical intermediates and end products. This interaction can significantly impact energy production within cells .
Transport and Distribution
The transport mechanisms of 1-formamidocyclopentane-1-carboxylic acid are crucial for its biological activity. It can cross cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or be localized within organelles, affecting its overall efficacy.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 1-formamidocyclopentane-1-carboxylic acid:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
